Teverelix

Description

Teverelix is a synthetic decapeptide and antagonist of the naturally occurring gonadotropin-releasing hormone (GnRH), with potential hormone production inhibitory and antineoplastic activities. Upon administration, this compound directly competes with GnRH for receptor binding in the anterior pituitary gland, thereby inhibiting GnRH receptor signaling. This inhibits the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. In females, this prevents the production of estrogen by the ovaries and may relieve symptoms from sex-hormone dependent diseases.

See also: this compound Trifluoroacetate (active moiety of).

Properties

Key on ui mechanism of action |

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |

|---|---|

CAS No. |

144743-92-0 |

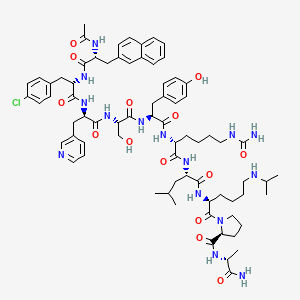

Molecular Formula |

C74H100ClN15O14 |

Molecular Weight |

1459.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |

InChI Key |

NOENHWMKHNSHGX-IAOPALDYSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Preclinical Pharmacodynamics of Teverelix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix (also known as Antarelix or EP 24332) is a potent and water-soluble third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mode of action prevents the initial testosterone surge seen with GnRH agonists and leads to a swift reduction in gonadal steroid production, making it a compound of interest for hormone-dependent conditions such as prostate cancer, benign prostatic hyperplasia, and endometriosis.[2][3][5] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, focusing on its in vitro and in vivo effects in relevant animal models.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotroph cells. The binding of this compound to the GnRHR blocks the endogenous GnRH from initiating its signaling cascade, thereby inhibiting the synthesis and release of LH and FSH. This leads to a rapid and dose-dependent decrease in the production of testosterone in males and estrogen in females.

dot

Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling and hormone production.

In Vitro Pharmacodynamics

GnRH Receptor Binding and Signaling

Preclinical in vitro studies have demonstrated the ability of this compound to effectively inhibit the signaling pathways activated by GnRH. In HEK293 cells expressing the human GnRH receptor (HEK293/GnRHR), this compound has been shown to inhibit several key downstream signaling events initiated by GnRH.

Table 1: In Vitro Activity of this compound in HEK293/GnRHR Cells

| Parameter | Effect of this compound |

| GnRH-induced Intracellular Ca²⁺ Increase | Inhibited |

| GnRH-induced cAMP Accumulation | Inhibited |

| GnRH-induced pERK1/2 Activation | Inhibited |

| GnRH-induced pCREB Activation | Inhibited |

Quantitative data such as IC50/EC50 values for these inhibition events are not publicly available in the reviewed literature.

dot

Caption: this compound blocks GnRH-induced intracellular signaling pathways.

Experimental Protocols

HEK293/GnRHR Cell-Based Assays

-

Cell Culture: HEK293 cells stably transfected with the human GnRH receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Intracellular Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Following pre-incubation with varying concentrations of this compound, the cells are stimulated with a fixed concentration of GnRH. The change in intracellular calcium is measured using a fluorometer.

-

cAMP Accumulation Assay: Cells are pre-incubated with this compound followed by stimulation with GnRH in the presence of a phosphodiesterase inhibitor (e.g., IBMX). The intracellular cAMP levels are then quantified using a suitable immunoassay kit.

-

ERK and CREB Phosphorylation Assay: After treatment with this compound and subsequent GnRH stimulation, cell lysates are collected. The levels of phosphorylated ERK1/2 and CREB are determined by Western blotting using specific antibodies.

In Vivo Pharmacodynamics

Preclinical in vivo studies in various animal models have confirmed the potent testosterone-suppressive effects of this compound.

Studies in Rats

In male rats, this compound has demonstrated a dose-dependent and time-dependent inhibition of testosterone.

Table 2: In Vivo Effects of this compound in Rats

| Animal Model | Dosing | Effect |

| Male Rats | 3-300 µg/kg (intramuscular) | Dose-dependent and time-course inhibition of testosterone |

Specific percentages of testosterone suppression and duration of action at different dose levels are not detailed in the publicly available literature.

dot

Caption: Experimental workflow for assessing this compound's effect on testosterone in rats.

Studies in Non-Human Primates

Studies in female stumptailed macaques have shown that this compound can effectively suppress luteal function.

Table 3: In Vivo Effects of this compound in Macaques

| Animal Model | Dosing | Effect |

| Stumptailed Macaques | 1 mg/kg/day for 3 days (subcutaneous) | Abolished luteal function |

Experimental Protocols

Rat Testosterone Suppression Model

-

Animals: Adult male rats (e.g., Sprague-Dawley) are used.

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.

-

Dosing: this compound is administered via intramuscular or subcutaneous injection at various dose levels. A vehicle control group is also included.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a suitable method (e.g., tail vein or cardiac puncture at termination).

-

Hormone Analysis: Serum or plasma testosterone levels are quantified using a validated analytical method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Macaque Luteal Function Model

-

Animals: Adult female macaques with regular menstrual cycles are used.

-

Cycle Monitoring: Menstrual cycles are monitored to determine the appropriate timing for drug administration.

-

Dosing: this compound is administered daily for a specified period during the luteal phase.

-

Hormone Analysis: Serum progesterone and estradiol levels are measured regularly to assess luteal function.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and competitive antagonism of the GnRH receptor. In vitro studies confirm its ability to block GnRH-induced signaling pathways, while in vivo studies in rats and non-human primates have established its efficacy in suppressing gonadal steroid production. These preclinical findings provided a strong basis for the clinical development of this compound for the treatment of hormone-dependent diseases. Further research to fully quantify the in vitro potency (e.g., Ki, IC50 values) would provide a more complete understanding of its molecular pharmacology.

References

- 1. Antarelix (EP 24332) a novel water soluble LHRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. antev.co.uk [antev.co.uk]

- 3. antev.co.uk [antev.co.uk]

- 4. Subclinical changes in luteal function in cynomolgus monkeys with moderate blood lead levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

Teverelix: A Deep Dive into the Suppression of LH and FSH Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that has demonstrated significant efficacy in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] As a decapeptide, it functions by competitively and reversibly binding to GnRH receptors in the pituitary gland.[1][2][3] This action directly inhibits the release of gonadotropins, leading to a rapid and dose-dependent reduction in the circulating levels of LH and FSH.[3][4][5] Consequently, this leads to a swift decrease in the production of testosterone in males and estradiol in females.[2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to this compound-mediated suppression of LH and FSH secretion.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound exerts its physiological effects by acting as a competitive antagonist at the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[1][2] Unlike GnRH agonists which initially cause a surge in LH and FSH before downregulating the receptors, this compound provides immediate suppression without an initial flare.[5][6] The binding of this compound to the GnRHR blocks the endogenous GnRH from initiating the downstream signaling cascade responsible for LH and FSH synthesis and secretion.[7]

The primary signaling pathway initiated by GnRH involves the Gαq/11 protein, leading to the activation of phospholipase Cβ (PLCβ).[8] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively.[8] These intracellular events are crucial for the expression of the common alpha-subunit and the specific beta-subunits of LH and FSH. This compound, by blocking the GnRH receptor, effectively prevents the initiation of this signaling cascade.

In addition to the canonical Gαq/11 pathway, GnRH receptors can also couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[8] Some research also suggests that GnRH antagonists may modulate Gαi-mediated signaling pathways, which can have antiproliferative effects in certain tumor cells.[9]

Caption: GnRH Receptor Signaling and this compound Inhibition.

Quantitative Data on LH and FSH Suppression

The suppressive effects of this compound on LH and FSH are dose-dependent, with higher doses leading to more profound and sustained reductions in hormone levels.[3][4] The route of administration, either subcutaneous (SC) or intramuscular (IM), also influences the pharmacokinetic and pharmacodynamic profile of the drug.[2][3]

Dose-Ranging Studies in Healthy Male Volunteers

A first-in-human, single-dose, placebo-controlled study in healthy men investigated subcutaneous doses of this compound acetate ranging from 0.5 mg to 5 mg.[4] The key findings on LH and FSH suppression are summarized below.

| Dose (SC) | Median Maximum LH Suppression (from predose) | Median Maximum FSH Suppression (from predose) |

| 0.5 mg | Data not specified | Data not specified |

| 1 mg | Data not specified | Data not specified |

| 2 mg | Data not specified | Data not specified |

| 3 mg | -93% (for testosterone) | Data not specified |

| 5 mg | -93% | -54% |

Data adapted from a study in healthy men.[4]

Studies in Patients with Advanced Prostate Cancer

Several Phase II studies have evaluated various loading dose regimens of this compound in patients with advanced prostate cancer. These studies provide further insight into the extent and duration of LH suppression.

| Dosing Regimen | Mean Onset of Castration (days) | Mean Duration of Castration (days) | Mean LH Change from Baseline on Day 2 |

| 90 mg SC on 3 consecutive days | 1.77 | 55.32 | -6.490 U/L (~80% reduction) |

| 180 mg SC on 3 consecutive days | 1.10 | 68.95 | Data not specified |

| 90 mg IM on Days 0 and 7 | 2.4 | Data not specified | Data not specified |

Data compiled from studies in patients with advanced prostate cancer.[5][6]

In a study evaluating a loading dose of 120 mg SC plus 120 mg IM followed by maintenance doses, the lowest and highest mean percent change from baseline for LH levels ranged from -75.0% on Day 4 to -92.4% on Day 21.[10] For FSH, the range was from -38.7% on Day 1 to -91.8% on Day 28.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols employed in the clinical evaluation of this compound.

Phase I Dose-Escalation Study in Healthy Volunteers

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.

Study Design: Randomized, single-blind, placebo-controlled, dose-escalating parallel-group design.[4]

Participants: Healthy male volunteers.[4]

Dosing: Single subcutaneous morning doses of this compound acetate (e.g., 0.5, 1, 2, 3, or 5 mg base) or placebo.[4]

Blood Sampling:

-

Pharmacodynamics (LH, FSH, Testosterone): Predose on Day 1, and on Days 2, 3, 4, 5, 6, 7, 8, 11, 13, 15, 22, 29, 57, and 85, as well as at a final assessment.[3]

-

Pharmacokinetics (this compound plasma concentrations): Withdrawn up to 120 hours after dosing.[4]

Hormone Analysis:

-

LH and FSH: Determined by validated immunoassays, such as electrochemiluminescence immunoassays (e.g., using Immulite 1000 kits).[3][4]

-

Testosterone: Determined by validated immunoassays.[4]

This compound Concentration Analysis: Determined by radioimmunoassay.[4]

Phase II Loading-Dose-Finding Studies in Patients with Advanced Prostate Cancer

Objective: To assess the duration of action, pharmacodynamics, and safety of different this compound loading dose regimens.[6][11]

Study Design: Single-arm, uncontrolled clinical trials.[6]

Participants: Patients with advanced prostate cancer.[6]

Dosing Regimens (Examples):

-

A single 90 mg subcutaneous (SC) injection on 3 consecutive days.[6]

-

A single 90 mg intramuscular (IM) injection given 7 days apart.[6]

-

A single 120 mg SC injection on 2 consecutive days.[6]

-

2 x 60 mg SC injections on 3 consecutive days.[6]

-

2 x 90 mg SC injections on 3 consecutive days.[6]

Primary Efficacy Parameter: Duration of action in terms of suppression of testosterone to below castration level (<0.5 ng/mL).[6]

Secondary Efficacy Parameters: Effects on LH and prostate-specific antigen (PSA) levels.[6][11]

Hormone Analysis:

-

Testosterone: Measured by double antibody radioimmunoassay (RIA).[5]

-

LH: Measured by immunoradiometric assay (IRMA).[5]

-

PSA: Measured locally by solid-phase sequential chemiluminescent immunoassay (CLIA).[5]

Caption: Generalized Clinical Trial Workflow for this compound.

Conclusion

This compound is a GnRH antagonist that effectively suppresses LH and FSH secretion through competitive binding to pituitary GnRH receptors. This leads to a rapid, dose-dependent reduction in gonadotropin and subsequent sex steroid levels, without the initial hormonal surge seen with GnRH agonists. The extensive clinical data, supported by detailed experimental protocols, underscore the potential of this compound in various clinical applications where suppression of the hypothalamic-pituitary-gonadal axis is desired. Further research and clinical trials will continue to delineate the optimal dosing strategies and long-term safety profile of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antev.co.uk [antev.co.uk]

- 4. Pituitary and gonadal endocrine effects and pharmacokinetics of the novel luteinizing hormone-releasing hormone antagonist this compound in healthy men--a first-dose-in-humans study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antev.co.uk [antev.co.uk]

- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]

- 7. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. antev.co.uk [antev.co.uk]

- 11. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Teverelix Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of Teverelix, a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist. This compound competitively and reversibly binds to GnRH receptors in the pituitary gland, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[1][2][3] This mechanism of action makes it a therapeutic candidate for hormone-dependent conditions such as prostate cancer, benign prostatic hyperplasia, and endometriosis.[1][4] This document details the quantitative analysis of this compound's activity and provides standardized protocols for its in vitro evaluation.

Quantitative Summary of this compound In Vitro Activity

The following tables summarize the key quantitative parameters of this compound activity based on available in vitro studies.

Table 1: Receptor Binding and Functional Antagonism

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | Not specified in literature | Data not available | |

| cAMP Accumulation Inhibition (IC50) | HEK293/GnRHR | 0.49 ± 3.21 nM | [5] |

| SH-SY5Y/GnRHR | Not explicitly quantified, but Cetrorelix showed higher potency | [5] |

Table 2: Downstream Signaling Pathway Inhibition

| Assay | Cell Line | Concentration | Result | Reference |

| GnRH-induced Intracellular Ca2+ Increase | HEK293/GnRHR | 10 nM | Partial antagonism observed. Less potent than Cetrorelix at the same concentration. | [1][5] |

| GnRH-induced pERK1/2 Activation | HEK293/GnRHR | 10 nM - 1 µM | Inhibition observed. | [1] |

| GnRH-induced pCREB Activation | HEK293/GnRHR | 10 nM - 1 µM | Inhibition observed. | [1] |

Table 3: Off-Target Activity

| Assay | System | EC50 | Reference |

| Histamine Release | Peritoneal rat mast cell | 81 µg/mL | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

GnRHR-expressing cell membranes (e.g., from HEK293/GnRHR cells)

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled this compound

-

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)

-

Wash Buffer (e.g., ice-cold PBS)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled GnRH agonist to each well.

-

Add the serially diluted this compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled GnRH.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay (HTRF)

Objective: To determine the potency of this compound in inhibiting GnRH-induced cAMP production.

Materials:

-

GnRHR-expressing cells (e.g., HEK293/GnRHR)

-

This compound

-

GnRH

-

cAMP assay kit (e.g., HTRF-based)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

HTRF-compatible plate reader

Procedure:

-

Seed the GnRHR-expressing cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Aspirate the culture medium and add the this compound dilutions to the cells, along with a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of GnRH (e.g., EC80) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the IC50 value of this compound from the dose-response curve.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of this compound to block GnRH-induced intracellular calcium release.

Materials:

-

GnRHR-expressing cells (e.g., HEK293/GnRHR)

-

This compound

-

GnRH

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the GnRHR-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.

-

Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.

-

Aspirate the culture medium and add the dye loading solution to the cells.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence reader.

-

Add serial dilutions of this compound to the wells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of GnRH and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Analyze the data by measuring the peak fluorescence response and determine the inhibitory effect of this compound.

ERK1/2 and CREB Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on GnRH-induced phosphorylation of ERK1/2 and CREB.

Materials:

-

GnRHR-expressing cells (e.g., HEK293/GnRHR)

-

This compound

-

GnRH

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pCREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with GnRH (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. antev.co.uk [antev.co.uk]

- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

Teverelix: An In-Depth Technical Guide on its Binding Affinity to Pituitary GnRH Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix (also known as Antarelix or EP 24332) is a third-generation, synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is designed to competitively and reversibly block the GnRH receptor in the pituitary gland.[2] This action leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of testosterone in men and estrogen in women.[2] This mechanism of action makes this compound a therapeutic candidate for hormone-dependent conditions such as prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's binding to pituitary GnRH receptors, its mechanism of action, and the experimental protocols relevant to its study.

This compound Binding Affinity to Pituitary GnRH Receptors

In vitro studies on HEK293 cells transfected with the GnRH receptor have shown that this compound can inhibit GnRH-induced intracellular signaling pathways. For instance, this compound has been observed to inhibit the GnRH-induced increase in intracellular Ca2+ and the accumulation of cyclic AMP (cAMP).[3] It also inhibits the phosphorylation of downstream signaling molecules like ERK1/2 and CREB.[3] The inhibitory doses for these effects were reported to be in the range of 10 nM to 1 µM.[3]

| Parameter | Value | Cell Line/System | Comments |

| Binding Mechanism | Competitive Antagonist | Pituitary GnRH Receptors | This compound binds to the same site as endogenous GnRH, preventing its action.[2] |

| Inhibitory Concentration (Functional) | 10 nM - 1 µM | HEK293/GnRHR cells | This range represents the concentrations at which this compound was observed to inhibit GnRH-induced intracellular Ca2+ increase, cAMP accumulation, and phosphorylation of ERK1/2 and pCREB.[3] |

Mechanism of Action and Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of endogenous GnRH to its receptor primarily activates the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.

This compound, as a competitive antagonist, binds to the GnRH receptor but does not activate it. By occupying the receptor's binding site, this compound prevents the binding of endogenous GnRH, thereby inhibiting the entire downstream signaling cascade. This leads to a rapid and profound suppression of gonadotropin and, consequently, sex steroid production.

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determining the binding affinity of a compound like this compound to the GnRH receptor typically involves a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for this type of experiment.

Objective: To determine the binding affinity (Ki) of this compound for the pituitary GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) or pituitary tissue homogenates.

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-labeled GnRH agonist or antagonist).

-

Test Compound: this compound (unlabeled).

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH receptor ligand (e.g., unlabeled GnRH).

-

Assay Buffer: e.g., Tris-HCl buffer with additives like MgCl2 and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of this compound.

-

-

For total binding, omit this compound.

-

For non-specific binding, add a saturating concentration of the unlabeled GnRH ligand.

-

Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent GnRH receptor antagonist that effectively suppresses the hypothalamic-pituitary-gonadal axis. While specific quantitative data on its direct binding affinity to the pituitary GnRH receptor are not widely published, its mechanism of action through competitive antagonism and its functional inhibition of GnRH-mediated signaling pathways are well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel GnRH receptor antagonists, which are crucial for the development of new therapies for hormone-dependent diseases.

References

Exploratory Studies on Teverelix for New Indications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory clinical research into new therapeutic applications for Teverelix, a long-acting gonadotropin-releasing hormone (GnRH) antagonist. This compound is a synthetic decapeptide that competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2] This action results in an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn quickly decreases testosterone production in men and estradiol in women.[2][3] While initially developed for hormone-sensitive advanced prostate cancer, its mechanism of action presents a strong rationale for its investigation in other hormone-dependent conditions. This document details the clinical findings, experimental protocols, and underlying signaling pathways for its new indications, with a primary focus on Benign Prostatic Hyperplasia (BPH).

Core Mechanism of Action: GnRH Antagonism

This compound functions by directly blocking the GnRH receptor, thereby preventing the release of LH and FSH from the pituitary gland. Unlike GnRH agonists that cause an initial surge in hormone levels before downregulation, this compound provides immediate suppression without this "flare" effect.[4][5][6] This direct suppression makes it a candidate for conditions where rapid reduction of sex hormones is beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. antev.co.uk [antev.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. antev.co.uk [antev.co.uk]

- 5. Medicus Pharma, GSA to Pursue Expanded Access IND for SKINJECT | MDCX Stock News [stocktitan.net]

- 6. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]

Teverelix: A Technical Guide to Gonadotropin-Releasing Hormone Antagonism and Testosterone Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist designed for rapid, profound, and sustained suppression of testosterone.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on testosterone levels, with a focus on quantitative data from clinical trials and detailed experimental methodologies. This compound competitively and reversibly binds to GnRH receptors in the pituitary gland, leading to an immediate reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, rapidly decreases testosterone production in the testes.[1][2] Clinical studies have demonstrated that this compound can achieve and maintain castrate levels of testosterone, offering a promising therapeutic option for hormone-sensitive conditions such as advanced prostate cancer.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand the pharmacology and clinical application of this compound.

Mechanism of Action: Antagonism of the GnRH Signaling Pathway

This compound exerts its testosterone-suppressing effects by directly inhibiting the gonadotropin-releasing hormone (GnRH) signaling pathway in the anterior pituitary. Unlike GnRH agonists, which initially cause a surge in LH and FSH secretion before downregulating the receptors, this compound, as a GnRH antagonist, provides immediate suppression without an initial flare-up of testosterone.[5]

The process begins with this compound competitively binding to GnRH receptors on pituitary gonadotroph cells.[1] This binding action blocks the endogenous GnRH from activating its receptors, thereby preventing the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1] The reduction in circulating LH levels directly impacts the Leydig cells in the testes, which are responsible for testosterone production, leading to a rapid decline in serum testosterone concentrations.[2]

References

- 1. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. antev.co.uk [antev.co.uk]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Antev Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Early-Stage Research on Teverelix for Endometriosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Gonadotropin-releasing hormone (GnRH) antagonists represent a key therapeutic class for managing endometriosis by suppressing ovarian estrogen production. Teverelix, a potent and long-acting injectable GnRH antagonist, is under investigation for various hormone-dependent conditions. This technical guide provides a comprehensive overview of the foundational principles and early-stage research relevant to the application of this compound in endometriosis. While direct preclinical studies on this compound in endometriosis models are not extensively published, this document extrapolates from its known mechanism of action and data from studies in women, alongside established methodologies for evaluating GnRH antagonists in this indication.

Core Mechanism of Action

This compound is a decapeptide that functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland.[1][2] Unlike GnRH agonists which cause an initial surge in gonadotropin release (a "flare-up" effect), this compound binds competitively and reversibly to GnRH receptors, leading to an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This, in turn, inhibits ovarian follicular development and ovulation, resulting in a dose-dependent reduction of circulating estradiol (E2) levels.[2] The therapeutic rationale for this compound in endometriosis is to induce a hypoestrogenic state, thereby suppressing the proliferation and inflammatory activity of endometriotic lesions.[3]

Signaling Pathway of this compound Action

References

Investigating the Cellular Effects of Teverelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a synthetic decapeptide that functions as a potent and direct-acting gonadotropin-releasing hormone (GnRH) antagonist.[1][2] By competitively and reversibly binding to GnRH receptors in the anterior pituitary gland, this compound rapidly inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This immediate suppression of gonadotropins leads to a swift reduction in the production of gonadal sex hormones, namely testosterone in males and estradiol in females.[3][4] This mechanism of action makes this compound a valuable agent for the treatment of hormone-sensitive conditions such as prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[1][3] Unlike GnRH agonists, this compound does not induce an initial surge in hormone levels, which can be clinically advantageous in preventing disease flare-ups.[5][6]

Mechanism of Action and Cellular Signaling

This compound exerts its effects by competitively blocking the GnRH receptor (GnRHR), a G-protein coupled receptor located on the surface of pituitary gonadotrope cells.[1][7] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to gonadotropin synthesis and release.

The binding of GnRH to its receptor typically activates the Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.

This compound, by occupying the GnRH receptor, prevents this entire sequence of events. In vitro studies using HEK293 cells transfected with the human GnRH receptor (HEK293/GnRHR) have demonstrated that this compound effectively inhibits GnRH-induced cellular responses. Specifically, this compound has been shown to inhibit the increase in intracellular Ca2+, the accumulation of cyclic adenosine monophosphate (cAMP), and the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase 1/2 (pERK1/2) and cAMP response element-binding protein (pCREB).[1][8]

Quantitative Data on Cellular and Physiological Effects

The administration of this compound leads to rapid and dose-dependent suppression of gonadotropins and sex hormones. Clinical studies have provided quantitative data on these effects.

Table 1: In Vitro Cellular Effects of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| Intracellular Ca2+ Increase | HEK293/GnRHR | 10 nM | Inhibition of GnRH-induced increase | [1][8] |

| cAMP Accumulation | HEK293/GnRHR | 0.1 nM - 1 µM | Inhibition of GnRH-induced accumulation | [1] |

| pERK1/2 and pCREB Activation | HEK293/GnRHR | 10 nM - 1 µM | Inhibition of GnRH-induced activation | [1] |

| Histamine Release | Rat Peritoneal Mast Cell | EC50: 81 µg/mL | Inhibition | [1] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Men

| Dose (subcutaneous) | Median Maximum Suppression of LH | Median Maximum Suppression of FSH | Median Maximum Suppression of Testosterone | Onset of Testosterone Suppression (<1 ng/mL) | Duration of Testosterone Suppression (<1 ng/mL) | Reference |

| 3 mg | - | - | -93% | - | - | [9] |

| 5 mg | -93% | -54% | - | 12 hours (median) | 33 hours (median) | [9] |

Table 3: Efficacy of this compound in Patients with Advanced Prostate Cancer

| Dosing Regimen | Mean Onset of Castration (Testosterone < 0.5 ng/mL) | Mean Duration of Castration | Reference |

| 90 mg SC on 3 consecutive days | 1.77 days | 55.32 days | [5][10] |

| 180 mg SC on 3 consecutive days | 1.10 days | 68.95 days | [6][10] |

| 90 mg IM 7 days apart | 2.4 days | - | [6][10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used in the investigation of this compound's cellular effects.

In Vitro GnRH Receptor Activation Assays

These assays are fundamental to understanding the direct interaction of this compound with the GnRH receptor and its immediate downstream consequences.

Objective: To determine the antagonistic activity of this compound on GnRH-induced intracellular signaling.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GnRH receptor (HEK293/GnRHR).

General Protocol:

-

Cell Culture: HEK293/GnRHR cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 15-45 minutes) to allow for receptor binding.[1]

-

GnRH Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of GnRH to induce receptor activation.

-

Measurement of Downstream Signal: The cellular response is measured using specific assays for:

-

Intracellular Calcium (Ca2+) Flux: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in fluorescence upon GnRH stimulation is measured using a fluorometer or plate reader to quantify the increase in intracellular calcium.[8]

-

cAMP Accumulation: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Following GnRH stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA).[8]

-

Protein Phosphorylation (pERK1/2, pCREB): After stimulation, cells are lysed, and protein extracts are collected. The levels of phosphorylated ERK1/2 and CREB are assessed by Western blotting using specific phospho-antibodies.[1]

-

Clinical Pharmacodynamic and Efficacy Studies

These studies are essential for evaluating the in vivo effects of this compound on hormone levels and clinical outcomes in human subjects.

Objective: To assess the pharmacodynamic effects and efficacy of this compound in suppressing hormone production.

Study Population: Healthy volunteers or patients with hormone-sensitive conditions (e.g., advanced prostate cancer).

General Protocol:

-

Subject Recruitment and Baseline Assessment: Eligible subjects are recruited, and baseline hormone levels (LH, FSH, testosterone/estradiol) and disease-specific markers (e.g., PSA for prostate cancer) are measured.[5]

-

This compound Administration: this compound is administered via subcutaneous or intramuscular injection at specified doses and schedules.[10]

-

Serial Blood Sampling: Blood samples are collected at multiple time points post-administration to determine the plasma concentrations of this compound (pharmacokinetics) and the levels of LH, FSH, and sex hormones (pharmacodynamics).[9]

-

Hormone Assays: Serum hormone levels are quantified using validated immunoassays, such as radioimmunoassay (RIA) or electrochemiluminescence immunoassays.[5][9]

-

Efficacy Assessment: In patient populations, clinical efficacy is assessed by monitoring relevant endpoints, such as the time to and duration of castration (testosterone < 0.5 ng/mL) in prostate cancer patients.[10]

-

Safety Monitoring: Subjects are monitored for adverse events, including injection site reactions.[10][11]

Conclusion

This compound is a GnRH antagonist with a well-defined mechanism of action that translates into rapid and profound suppression of the hypothalamic-pituitary-gonadal axis. Its ability to competitively block GnRH receptors and inhibit downstream signaling pathways has been demonstrated in vitro, and its clinical efficacy in reducing gonadotropin and sex hormone levels is supported by robust quantitative data. The detailed experimental protocols provided in this guide serve as a foundation for further research into the cellular and physiological effects of this compound and other GnRH antagonists, facilitating continued advancements in the development of treatments for hormone-dependent diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. antev.co.uk [antev.co.uk]

- 4. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antev.co.uk [antev.co.uk]

- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]

- 8. mdpi.com [mdpi.com]

- 9. Pituitary and gonadal endocrine effects and pharmacokinetics of the novel luteinizing hormone-releasing hormone antagonist this compound in healthy men--a first-dose-in-humans study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy, tolerability, and safety of this compound DP in patients with advanced prostate cancer: A multicenter, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Measuring LH and FSH Levels After Teverelix Treatment In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2][3] This action results in an immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] The subsequent reduction in gonadal hormone production, such as testosterone in males and estradiol in females, makes this compound a valuable tool for research in areas like hormone-dependent cancers (e.g., prostate cancer), benign prostatic hyperplasia (BPH), and endometriosis.[1][2][5] This application note provides detailed protocols for the in vivo administration of this compound in a rodent model, subsequent blood sample collection, and the quantification of LH and FSH levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Mechanism of Action

This compound, as a GnRH antagonist, directly blocks the GnRH receptors on the pituitary gonadotrope cells. This prevents endogenous GnRH from binding and stimulating the synthesis and release of LH and FSH, leading to a rapid decrease in their circulating levels.[1][2][6]

Figure 1: this compound Signaling Pathway

Data Presentation

The following tables present representative data from a hypothetical preclinical study in adult male rats treated with a single subcutaneous dose of this compound.

Table 1: Serum Luteinizing Hormone (LH) Levels (ng/mL) Following this compound Administration

| Time Point | Vehicle Control (Mean ± SD) | This compound (1 mg/kg) (Mean ± SD) | % Suppression |

| Pre-dose | 1.52 ± 0.25 | 1.49 ± 0.31 | - |

| 2 hours | 1.48 ± 0.28 | 0.45 ± 0.12 | 70% |

| 6 hours | 1.55 ± 0.30 | 0.22 ± 0.08 | 86% |

| 12 hours | 1.51 ± 0.26 | 0.15 ± 0.05 | 90% |

| 24 hours | 1.49 ± 0.29 | 0.38 ± 0.10 | 75% |

| 48 hours | 1.53 ± 0.27 | 0.89 ± 0.21 | 42% |

| 72 hours | 1.50 ± 0.32 | 1.25 ± 0.28 | 17% |

Table 2: Serum Follicle-Stimulating Hormone (FSH) Levels (ng/mL) Following this compound Administration

| Time Point | Vehicle Control (Mean ± SD) | This compound (1 mg/kg) (Mean ± SD) | % Suppression |

| Pre-dose | 12.8 ± 2.1 | 12.5 ± 2.5 | - |

| 2 hours | 12.6 ± 2.3 | 9.5 ± 1.8 | 25% |

| 6 hours | 12.9 ± 2.0 | 7.8 ± 1.5 | 40% |

| 12 hours | 12.7 ± 2.2 | 6.3 ± 1.2 | 50% |

| 24 hours | 12.5 ± 2.4 | 8.8 ± 1.9 | 30% |

| 48 hours | 12.8 ± 2.1 | 10.7 ± 2.0 | 16% |

| 72 hours | 12.6 ± 2.3 | 11.9 ± 2.2 | 6% |

Experimental Protocols

Figure 2: In Vivo Experimental Workflow

In Vivo this compound Administration in a Rodent Model

This protocol describes the subcutaneous administration of this compound to adult male Sprague-Dawley rats.

-

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 5% mannitol in sterile water for injection)

-

Adult male Sprague-Dawley rats (250-300g)

-

Animal scale

-

Insulin syringes (28G or smaller)

-

Appropriate animal handling and restraint devices

-

-

Procedure:

-

Acclimatization: Allow animals to acclimate to the housing facility for at least 7 days prior to the experiment.

-

This compound Formulation: Reconstitute this compound powder in the sterile vehicle to the desired concentration (e.g., 1 mg/mL). Vortex gently to ensure complete dissolution. Prepare fresh on the day of dosing.

-

Animal Weighing and Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required injection volume.

-

Administration:

-

Restrain the rat securely.

-

Lift the skin on the back, slightly posterior to the scapulae, to form a tent.

-

Insert the needle of the syringe into the subcutaneous space at the base of the skin tent.

-

Inject the calculated volume of this compound solution or vehicle control.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

-

Post-administration Monitoring: Observe the animals for any adverse reactions immediately after injection and at regular intervals for the duration of the study.

-

Blood Sample Collection

This protocol outlines serial blood collection from the saphenous vein.

-

Materials:

-

Restraint device

-

Small animal fur clippers or depilatory cream

-

Gauze

-

Lancets (e.g., 4-5mm) or 25-gauge needles

-

Micro-collection tubes (e.g., EDTA-coated for plasma or serum separator tubes)

-

Topical anesthetic (optional, but recommended)

-

-

Procedure:

-

Preparation: Warm the animal under a heat lamp for a few minutes to promote vasodilation.

-

Restraint: Place the animal in a suitable restraint device, allowing access to a hind leg.

-

Site Preparation: Remove the fur from the lateral aspect of the hind leg, over the saphenous vein.

-

Vein Visualization: Apply gentle pressure above the knee to occlude blood flow and visualize the saphenous vein.

-

Puncture: Puncture the vein with a sterile lancet or needle.

-

Collection: Collect the forming blood drops into a micro-collection tube.

-

Hemostasis: Once the desired volume is collected, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

-

Animal Recovery: Return the animal to its cage and monitor for any signs of distress.

-

Serum Preparation

-

Procedure:

-

If using serum separator tubes, allow the blood to clot at room temperature for 30 minutes.

-

If using tubes without a separator, allow the blood to clot for 30-60 minutes at room temperature.

-

Centrifuge the tubes at 1,500-2,000 x g for 15 minutes at 4°C.

-

Carefully aspirate the supernatant (serum) and transfer to a clean, labeled microcentrifuge tube.

-

Store the serum samples at -80°C until analysis.

-

LH and FSH Measurement by ELISA

This is a general protocol for a sandwich ELISA. Refer to the specific manufacturer's instructions for the kit being used.

-

Materials:

-

Rodent LH or FSH ELISA kit (containing coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution)

-

Prepared serum samples

-

Wash buffer

-

Microplate reader

-

-

Procedure:

-

Preparation: Bring all reagents and samples to room temperature.

-

Standard Curve: Prepare a serial dilution of the provided hormone standard according to the kit instructions.

-

Sample Addition: Add standards, controls, and appropriately diluted serum samples to the wells of the microplate.

-

Incubation: Add the detection antibody and incubate as per the manufacturer's protocol (e.g., 2 hours at room temperature).

-

Washing: Wash the wells multiple times with wash buffer to remove unbound antibodies.

-

Enzyme Conjugate: Add the enzyme conjugate (e.g., HRP-streptavidin) to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Generate a standard curve and determine the concentration of LH or FSH in the samples.

-

LH and FSH Measurement by Radioimmunoassay (RIA)

This is a general protocol for a competitive RIA. All work with radioactive materials must be conducted in compliance with institutional and federal regulations.

-

Materials:

-

Rodent LH or FSH RIA kit (containing primary antibody, radiolabeled hormone, and standards)

-

Prepared serum samples

-

Precipitating reagent (e.g., secondary antibody and polyethylene glycol)

-

Assay buffer

-

Gamma counter

-

-

Procedure:

-

Assay Setup: Pipette standards, controls, and serum samples into labeled assay tubes.

-

Radiolabeled Hormone Addition: Add a known amount of radiolabeled LH or FSH to each tube.

-

Antibody Addition: Add the primary antibody to each tube.

-

Incubation: Vortex and incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding between the labeled and unlabeled hormone for the antibody.

-

Precipitation: Add the precipitating reagent to separate the antibody-bound hormone from the free hormone.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

-

Supernatant Removal: Decant or aspirate the supernatant containing the free radiolabeled hormone.

-

Counting: Measure the radioactivity of the pellet in a gamma counter.

-

Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of the unlabeled hormone in the sample. Generate a standard curve and determine the hormone concentrations in the unknown samples.

-

References

- 1. einsteinmed.edu [einsteinmed.edu]

- 2. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unirv.edu.br [unirv.edu.br]

- 5. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 6. Effects of a potent antagonist to gonadotropin-releasing hormone on male rats: luteinizing hormone is suppressed more than follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Teverelix Administration in Endometriosis Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively bind to GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent suppression of gonadotropins (luteinizing hormone and follicle-stimulating hormone) and, consequently, ovarian estrogen production. This hypoestrogenic state is effective in managing endometriosis symptoms.[1] Teverelix is a long-acting, injectable, decapeptide GnRH antagonist that has been shown to suppress estradiol levels in a dose-dependent manner.[2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models of endometriosis, drawing upon established methodologies for inducing the disease and evaluating the efficacy of GnRH antagonists. While specific preclinical data for this compound in endometriosis models is limited, the provided protocols are based on studies with similar compounds and established animal models.

Mechanism of Action: GnRH Antagonists in Endometriosis

GnRH antagonists competitively and reversibly bind to GnRH receptors in the pituitary gland.[2] This action blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins results in a rapid decrease in ovarian estradiol production, creating a hypoestrogenic environment that inhibits the growth and survival of estrogen-dependent endometriotic lesions.[1] Unlike GnRH agonists, which cause an initial "flare-up" of hormones, antagonists provide immediate suppression.[3] In vitro and animal studies have demonstrated that GnRH antagonists can induce the regression of endometriotic lesions through apoptosis.[3]

Caption: Mechanism of action of this compound as a GnRH antagonist.

Data Presentation: Efficacy of a GnRH Antagonist in a Rat Endometriosis Model

While specific data for this compound is not available in the public domain, the following table summarizes representative quantitative data from a study evaluating the oral GnRH antagonist, Linzagolix, in a surgically induced rat model of endometriosis. This data can serve as a benchmark for expected outcomes when testing a long-acting injectable GnRH antagonist like this compound.

| Treatment Group | Dose (mg/kg) | Mean Endometriotic Cyst Volume Reduction (%) vs. Control | Serum Estradiol (E2) Level Reduction (%) vs. Control | Reference |

| Vehicle Control | - | 0 | 0 | [4] |

| Linzagolix | 50 | Significant Reduction | Significant Reduction | [4] |

| Linzagolix | 100 | Significant Reduction | Significant Reduction | [4] |

| Linzagolix | 200 | Significant Reduction | Significant Reduction | [4] |

Experimental Protocols

Rodent Model of Surgically Induced Endometriosis

This protocol describes the autotransplantation of uterine tissue to induce endometriosis in rats or mice, a commonly used and validated model.[5]

Materials:

-

Adult female Sprague Dawley rats or C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, sutures)

-

Sterile saline

-

This compound (or vehicle control) formulation for injection

Procedure:

-

Donor Animal Preparation: Anesthetize the donor animal. Perform a laparotomy to expose the uterine horns.

-

Uterine Tissue Excision: Excise one uterine horn and place it in sterile saline. Suture the incision.

-

Endometrial Tissue Preparation: Open the uterine horn longitudinally and cut small pieces of endometrium (approximately 2x2 mm).

-

Recipient Animal Surgery (Autotransplantation): Anesthetize the recipient animal and perform a laparotomy.

-

Implantation: Suture the prepared endometrial fragments to the peritoneal wall or mesenteric blood vessels.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-operative Care: Administer analgesics as required and monitor the animal for recovery.

-

Treatment Administration: After a recovery period (e.g., 7-14 days) to allow for lesion establishment, begin treatment with this compound or vehicle control via subcutaneous or intramuscular injection. The dosing frequency will depend on the sustained-release properties of the this compound formulation.

-

Efficacy Evaluation: After the treatment period (e.g., 4-8 weeks), euthanize the animals and collect the endometriotic lesions. Measure the lesion size (volume or weight) and collect blood for hormone analysis (e.g., estradiol).

References

Teverelix for Benign Prostatic Hyperplasia: Application Notes and Protocols for Long-Term Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols and data related to the long-term study of Teverelix for the treatment of Benign Prostatic Hyperplasia (BPH). This compound is a gonadotropin-releasing hormone (GnRH) antagonist that has shown promise in alleviating lower urinary tract symptoms (LUTS) associated with BPH through the suppression of testosterone.[1][2][3][4] This document details the experimental design of key clinical trials, summarizes the quantitative outcomes, and illustrates the underlying signaling pathways.

Mechanism of Action

This compound is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor (GnRHR).[5] In the context of BPH, its primary mechanism involves the competitive and reversible binding to GnRHRs in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testicular testosterone production.[5] The subsequent decrease in circulating testosterone levels contributes to a reduction in prostate volume and an improvement in BPH symptoms.[4][6]

Furthermore, in prostatic cells, GnRH antagonists like this compound are understood to mediate direct effects through a Gαi-coupled state of the GnRH receptor.[7][8] This signaling pathway is distinct from the Gαq-coupling typically observed in the pituitary. The activation of the Gαi pathway in prostate cells can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK), which are involved in the regulation of cell proliferation and apoptosis.[1]

Signaling Pathway of this compound in Prostatic Cells

Experimental Protocols for BPH Studies

The following protocols are based on the methodologies employed in Phase 2 clinical trials of this compound for BPH, such as the EP-24332T-A012 trial.[4][6][9]

Study Design: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial

1. Patient Population:

-

Male subjects, aged 50 years or older.

-

Diagnosed with symptomatic BPH.

-

International Prostate Symptom Score (IPSS) of 13 or greater.[4][6]

-

Peak urinary flow rate (Qmax) of less than 13 mL/sec with a minimum voided volume of 150 mL.[4]

-

Treatment-naïve for BPH medications.[4]

2. Pre-treatment Phase (4-week single-blind placebo run-in):

-

All eligible subjects receive subcutaneous injections of a placebo (e.g., 5% mannitol) on Day 1 and Day 3 of this phase.[4][6]

-

This phase is designed to establish a stable baseline and identify placebo responders.

3. Randomization and Treatment Phase (16 to 28 weeks):

-

Subjects are randomized in a double-blind manner to one of the following treatment arms:

-

Follow-up visits are scheduled at regular intervals (e.g., weeks 2, 4, 8, 12, 16, and 28) for efficacy and safety assessments.

4. Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in total IPSS at the end of the treatment period (e.g., Week 16).[4][6]

-

Secondary Endpoints:

-

Change from baseline in Qmax.[4]

-

Change from baseline in prostate volume (PV), measured by transrectal ultrasound.[4]

-

Responder rate, defined as a clinically significant reduction in IPSS (e.g., ≥3 points or >4 points).[3][4]

-

Change in Quality of Life (QoL) scores.[6]

-

Pharmacokinetic and pharmacodynamic assessments (serum levels of this compound, testosterone, LH, and FSH).[4]

-

5. Safety and Tolerability Assessments:

-

Monitoring and recording of all adverse events (AEs), including serious adverse events (SAEs).

-

Local tolerability assessments at the injection site (e.g., pain, erythema, induration).

-

Clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

Vital signs and physical examinations.

Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 16-week, randomized, double-blind, placebo-controlled Phase 2 study of this compound in patients with BPH.

Table 1: Change in International Prostate Symptom Score (IPSS) [4][6]

| Timepoint | Mean Change from Baseline in this compound Group | Mean Change from Baseline in Placebo Group |

| Week 2 | -2.4 | -0.8 |

| Week 16 | -6.3 | -1.1 |

Table 2: Percentage Reduction in IPSS from Baseline [4][6]

| Timepoint | Percentage Reduction in this compound Group | Percentage Reduction in Placebo Group |

| Week 2 | 13.0% | 3.8% |

| Week 16 | 34.5% | 5.2% |

Table 3: Responder Rate (Clinically Relevant IPSS Reduction) [4][6]

| Timepoint | Percentage of Responders in this compound Group |

| Week 2 | 44% |

| Week 12 | 83% |

A clinically relevant response was defined as a reduction of 3 or more points in the IPSS.[4]

Table 4: Secondary Efficacy Endpoints at Week 16 [3][4]

| Endpoint | Mean Change/Reduction in this compound Group |

| Prostate Volume (PV) | 11.5% reduction |

| Peak Urinary Flow Rate (Qmax) | 3.26 mL/sec increase |

| Quality of Life (QoL) | 32.8% improvement |

Long-Term Treatment Considerations

While dedicated long-term extension studies for this compound in BPH are not extensively published, a study with a 28-week follow-up has been conducted. The results of this study indicated a sustained and maximal effect on IPSS at 28 weeks post-second dose. The mean changes in IPSS from baseline were -4.5 for the 30 mg dose and -5.4 for the 60 mg dose, both of which were statistically significant compared to placebo. Similarly, Qmax showed the greatest improvement at the 28-week time point.

For longer-term studies, protocols should include provisions for periodic re-administration of this compound, with the dosing interval guided by pharmacokinetic and pharmacodynamic data to maintain testosterone suppression. Continuous monitoring of safety, particularly cardiovascular health and bone mineral density, is crucial for any long-term androgen deprivation therapy.

Logical Relationship between this compound Treatment and BPH Symptom Improvement

Conclusion

This compound has demonstrated rapid and sustained efficacy in improving the symptoms of BPH in studies of up to 28 weeks. The provided protocols and data serve as a robust foundation for designing and interpreting further long-term clinical investigations. The dual mechanism of action, involving both hormonal suppression and direct prostatic effects, makes this compound a compelling candidate for the management of BPH. Future long-term studies should focus on optimizing dosing regimens for sustained efficacy and comprehensively evaluating the long-term safety profile.

References

- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antev.co.uk [antev.co.uk]

- 3. This compound Effective in Treating Benign Prostatic Hyperplasia [medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. antev.co.uk [antev.co.uk]

- 6. auajournals.org [auajournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Anti-metastatic effect of GV1001 on prostate cancer cells; roles of GnRHR-mediated Gαs-cAMP pathway and AR-YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a potential treatment option for the prevention of acute urinary retention recurrence in men suffering from benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Teverelix-Treated Prostate Cancer Cell Line Model

Introduction

Teverelix is a synthetic decapeptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] In the treatment of advanced prostate cancer, its primary mechanism involves competitive and reversible binding to GnRH receptors in the pituitary gland.[2][3] This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone production.[4][5]

Beyond its systemic hormonal effects, GnRH antagonists like this compound can exert direct effects on prostate cancer cells, which often express GnRH receptors.[6][7] Binding to these receptors on tumor cells can trigger intracellular signaling cascades, such as the Gαi/cAMP pathway, leading to anti-proliferative and pro-apoptotic effects.[6][8] The development of prostate cancer cell lines with acquired resistance to long-term this compound treatment is a critical tool for cancer research. These models allow for the investigation of resistance mechanisms, the identification of new therapeutic targets, and the preclinical evaluation of novel combination therapies.[9]

This document provides a comprehensive set of protocols for establishing and characterizing a this compound-treated prostate cancer cell line. The procedures cover initial drug sensitivity testing, the stepwise development of the treated cell line, and key assays for validating the resulting phenotype.

Signaling and Experimental Design

The following diagrams illustrate the key molecular pathway targeted by this compound in prostate cancer cells and the experimental workflow for developing the treated cell line model.

Caption: this compound signaling pathway in prostate cancer cells.

Caption: Workflow for establishing a this compound-treated cell line.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human prostate cancer cell line (e.g., LNCaP, PC-3, DU-145).

-

This compound: this compound Trifluoroacetate salt.

-

Culture Media: RPMI-1640, F-12K, or other appropriate base medium.

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

-

Reagents for Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8/CCK-8 kit.

-

Dimethyl sulfoxide (DMSO).

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[10]

-

RIPA Lysis and Extraction Buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Primary antibodies (e.g., anti-Androgen Receptor, anti-p-ERK, anti-cleaved Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

-

General Supplies: Cell culture flasks, plates (96-well, 6-well), pipette tips, sterile tubes, etc.